N~3~-methyl-N-phenyl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-methyl-N-phenyl-beta-alaninamide is a compound with the empirical formula C10H13NO2. It is a derivative of beta-alanine, where the amino group is substituted with a methyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-methyl-N-phenyl-beta-alaninamide typically involves the reaction of beta-alanine with methylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of N3-methyl-N-phenyl-beta-alaninamide may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N~3~-methyl-N-phenyl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
N~3~-methyl-N-phenyl-beta-alaninamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N3-methyl-N-phenyl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-methyl-3-phenyl-beta-alanine
- N-(cyclohexylmethyl)-2-phenyl-beta-alanine
- N-benzyl-beta-alanine
- N-(3-aminopropanoyl)-beta-alanine
- N-cyclohexyl-beta-alanine
Uniqueness
N~3~-methyl-N-phenyl-beta-alaninamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(methylamino)-N-phenylpropanamide |
InChI |
InChI=1S/C10H14N2O/c1-11-8-7-10(13)12-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13) |
InChI Key |
MKIFWUOKNAWCMR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.